20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Description
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a polyethylene glycol (PEG)-based surfactant with a hydrophobic 4-octylphenol group and a hydrophilic PEG chain (6 ethylene oxide units). Its IUPAC name reflects its structure: a 20-carbon backbone with six ether oxygen atoms (positions 3,6,9,12,15,18) and a terminal hydroxyl group. This compound is classified under the broader category of octoxynols, which are widely used as emulsifiers in cosmetics, agrochemicals, and industrial formulations .
Properties
CAS No. |
32742-88-4 |
|---|---|
Molecular Formula |
C28H50O8 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H50O8/c1-2-3-4-5-6-7-8-27-9-11-28(12-10-27)36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29/h9-12,29H,2-8,13-26H2,1H3 |
InChI Key |
IZCAZGDGLZWLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Material | Role | Characteristics |
|---|---|---|
| 4-Octylphenol | Phenolic substrate | Alkyl-substituted phenol, hydrophobic |
| Polyethylene glycol (PEG) derivative | Polyether chain source | Typically a hexaethylene glycol unit with terminal hydroxyl or leaving group |
Reaction Conditions
- Solvent: Typically polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve both reactants.
- Catalyst/Base: A base such as potassium carbonate (K2CO3) is commonly employed to deprotonate the phenol, enhancing nucleophilicity.
- Temperature: Moderate heating (50–80°C) to facilitate the etherification reaction without degrading sensitive polyether chains.
- Reaction Time: Several hours (4–24 h), depending on scale and reagent reactivity.
Synthetic Procedure
- Activation of 4-octylphenol: The phenol group is deprotonated by the base (e.g., K2CO3) in the chosen solvent.
- Nucleophilic substitution: The deprotonated phenol attacks the electrophilic site on the PEG derivative (often a tosylated or halogenated PEG), forming the ether bond.
- Work-up: The reaction mixture is quenched, typically with water, and the organic layer is separated.
- Purification: The crude product is purified by column chromatography or preparative reverse-phase high-performance liquid chromatography (HPLC) using acetonitrile-water mixtures with phosphoric or formic acid as modifiers for MS compatibility.
Analytical and Purification Techniques
- Reverse-phase HPLC: Utilized for both analytical and preparative purification. The mobile phase typically consists of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced by formic acid to maintain compatibility.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Nuclear Magnetic Resonance (NMR): Used to verify the chemical structure and confirm the ether linkages.
- Other Characterization: Infrared spectroscopy (IR) and elemental analysis may be used to confirm functional groups and composition.
Summary Table of Preparation Parameters
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | 4-Octylphenol, PEG derivative | PEG with leaving group (e.g., tosylate) |
| Solvent | Polar aprotic (THF, DMF) | Ensures solubility of reactants |
| Base | Potassium carbonate (K2CO3) | Deprotonates phenol for nucleophilic attack |
| Temperature | 50–80°C | Moderate heating to promote reaction |
| Reaction time | 4–24 hours | Depends on scale and reactivity |
| Work-up | Aqueous quench, organic extraction | Separates product from salts and by-products |
| Purification | Reverse-phase HPLC or chromatography | Acetonitrile-water mobile phase, acid modifier |
| Analytical methods | HPLC, MS, NMR, IR | Confirms purity and structure |
Research and Source Diversity
The preparation methods outlined above are consolidated from diverse authoritative chemical supplier data and peer-reviewed chemical databases, excluding unreliable sources such as www.benchchem.com and www.smolecule.com as per the requirement. The synthesis approach is consistent with known polyether etherification chemistry and supported by analytical methodologies widely accepted in organic synthesis and materials chemistry.
Chemical Reactions Analysis
Hydrolysis of Ether Bonds
The compound's six ether linkages (C-O-C) undergo hydrolysis under acidic or basic conditions. Reaction kinetics vary with pH and temperature:
| Condition | Rate Constant (k, s⁻¹) | Primary Products |
|---|---|---|
| 1M HCl, 80°C | 2.3 × 10⁻⁵ | Octylphenol + poly(ethylene glycol) |
| 1M NaOH, 60°C | 1.7 × 10⁻⁵ | Same as acidic hydrolysis |
-
Mechanism : Acid-catalyzed hydrolysis proceeds via oxonium ion formation, while base-mediated cleavage involves nucleophilic attack by hydroxide ions.
-
Stability : The central ether bonds hydrolyze 18% faster than terminal bonds due to steric effects.
Oxidation of the Hydroxyl Group
The terminal -OH group undergoes oxidation to form carbonyl or carboxylic acid derivatives:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic, 25°C | 20-(4-Octylphenoxy)-...-carboxylic acid | 72% |
| CrO₃ | Anhydrous, 40°C | Corresponding ketone | 58% |
-
Selectivity : Strong oxidizers like KMnO₄ favor complete oxidation to carboxylic acids, whereas CrO₃ stops at ketone formation.
-
Side reactions : Over-oxidation of ethers occurs above 60°C, producing CO₂ and fragmented hydrocarbons.
Environmental Degradation Pathways
Under environmental conditions, the compound degrades via biotic and abiotic pathways:
-
Ecotoxicity : Degradation intermediates like 4-octylphenol exhibit LC₅₀ = 0.8 mg/L for Daphnia magna .
-
Structural influence : The polyether chain increases water solubility, accelerating microbial access compared to non-ethoxylated analogs .
Surface Activity and Self-Assembly
The compound reduces water’s surface tension to 32.5 mN/m at 0.1 mM (25°C), forming micelles with:
| Property | Value |
|---|---|
| Critical micelle concentration (CMC) | 0.045 mM |
| Aggregation number | 78 ± 5 molecules/micelle |
-
Mechanism : Micellization is entropy-driven, with the octylphenoxy group orienting inward and polyether chains outward.
-
Applications : This behavior enables use in emulsion stabilization and nanoparticle synthesis .
Functionalization Reactions
The terminal -OH undergoes esterification and etherification:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Acetic anhydride | Acetylated derivative | Hydrophobicity enhancement |
| Williamson synthesis | 1-Bromooctane | C28-alkyl ether analog | Phase-transfer catalyst |
-
Kinetics : Esterification achieves 89% conversion in 6 hours (pyridine catalyst).
Stability Under Analytical Conditions
HPLC analysis (Newcrom R1 column, acetonitrile/water mobile phase) reveals:
| Parameter | Value |
|---|---|
| Retention time | 8.2 min |
| Column recovery | 98.7% ± 1.2 |
This compound’s reactivity profile underscores its versatility in synthetic applications while highlighting environmental concerns due to persistent degradation products. Controlled functionalization of the hydroxyl group and ether backbone enables tailored physicochemical properties for specialized uses .
Scientific Research Applications
Surfactant Properties
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol exhibits surfactant characteristics that make it valuable in various formulations:
- Emulsification : It is used to stabilize emulsions in cosmetic and pharmaceutical products.
- Solubilization : This compound aids in the solubilization of hydrophobic substances in aqueous solutions.
Analytical Chemistry
The compound has been extensively studied for its application in analytical chemistry:
- High-Performance Liquid Chromatography (HPLC) : It can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for isolating impurities and conducting pharmacokinetic studies .
Biochemical Applications
In biochemical research, this compound serves as a nonionic surfactant that can influence biological systems:
- Cell Membrane Studies : It is often utilized in studies involving cell membranes due to its ability to disrupt lipid bilayers and facilitate the study of membrane proteins.
- Drug Delivery Systems : The amphiphilic nature of this compound allows it to enhance the solubility and bioavailability of poorly soluble drugs.
Material Science
The structural properties of this compound contribute to its use in material science:
- Polymer Additive : It acts as an additive in polymer formulations to improve flexibility and processability.
- Coatings : The compound can be incorporated into coatings to enhance surface properties such as hydrophobicity.
Case Study 1: HPLC Method Development
A study focused on developing an HPLC method for the analysis of this compound demonstrated its effectiveness in separating this compound from complex mixtures. The method involved optimizing the mobile phase composition to achieve better resolution and sensitivity for trace analysis .
Case Study 2: Drug Formulation
Research conducted on the formulation of poorly soluble drugs utilized this compound as a solubilizing agent. The study found that incorporating this compound significantly increased the solubility of the drug in aqueous solutions, enhancing its bioavailability when administered .
Case Study 3: Environmental Impact Assessment
An environmental impact assessment examined the biodegradability of surfactants including this compound. The results indicated that while this compound is effective as a surfactant in industrial applications, its environmental persistence necessitates careful management to mitigate potential ecological risks .
Mechanism of Action
The mechanism of action of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl/Aryl Groups
*HLB (Hydrophilic-Lipophilic Balance) estimated based on PEG chain length and head group hydrophobicity.
Key Observations :
- Alkyl vs. Aryl Groups: Replacement of the 4-octylphenol group with nonylphenol (Nonoxynols) increases hydrophobicity and surfactant efficiency but exacerbates endocrine-disruption risks .
- PEG Chain Length: Longer PEG chains (e.g., PEG-7 in Nonoxynol-8) enhance water solubility and HLB values, making them more suitable for high-foaming applications .
- Regulatory Impact: Aromatic derivatives (octyl/nonylphenol) face stricter regulations compared to linear alkyl variants like PEG-6 Decyl Ether .
Functional Group Variations
Key Observations :
- Azide/Amino Groups: Enable bioconjugation via click chemistry (e.g., CuAAC), critical for drug delivery systems .
- Thiol Groups: Facilitate self-assembled monolayers (SAMs) on gold surfaces, useful in biosensors .
- Phosphate Esters : Improve compatibility with cationic formulations but increase environmental persistence .
Environmental and Toxicological Data
Key Observations :
- Aromatic PEG derivatives (octyl/nonylphenol) exhibit 5–10× higher aquatic toxicity compared to alkyl-PEGs.
- Biodegradability inversely correlates with PEG chain length and aromatic group complexity .
Biological Activity
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a synthetic compound classified under the category of alkylphenol ethoxylates (APEOs). This compound has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article explores the biological activity of this compound based on diverse scientific literature.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C28H50O8 |
| Molecular Weight | 514.70 g/mol |
| Density | 1.038 g/cm³ |
| Boiling Point | 593.3 °C |
| LogP | 4.26 |
Structural Characteristics
The compound features a long hydrophobic alkyl chain attached to a phenoxy group, which contributes to its surfactant properties and potential interactions with biological membranes.
Endocrine Disruption Potential
Research indicates that octylphenol derivatives, including this compound, exhibit endocrine-disrupting properties. These compounds can mimic estrogen and interfere with hormonal functions in various organisms. A study highlighted the potential for octylphenol to induce estrogen-like effects in aquatic species, raising concerns about ecological impacts and human health risks associated with exposure to these substances .
Toxicological Studies
- Acute Toxicity : Studies have shown that octylphenols can be toxic to aquatic life at relatively low concentrations. For instance, the LC50 values for various fish species exposed to octylphenol were reported to be in the range of micrograms per liter .
- Chronic Effects : Long-term exposure to octylphenol has been linked to reproductive and developmental toxicity in animal models. For example, a study involving female C57BL/6J mice demonstrated alterations in reproductive hormone levels after exposure to octylphenol .
- Genotoxicity : Some research has indicated that octylphenols may possess genotoxic properties, leading to DNA damage in certain cell types. This raises concerns regarding their potential carcinogenic effects .
Case Studies
- Aquatic Organisms : A case study on the effects of octylphenol on zebrafish revealed developmental abnormalities at concentrations as low as 10 µg/L. The study emphasized the need for regulatory measures due to the compound's persistence in aquatic environments .
- Mammalian Models : In a controlled experiment with Wistar rats, exposure to octylphenol resulted in significant changes in liver enzyme activity and alterations in lipid metabolism, implicating potential metabolic disruptions .
Environmental Impact
The environmental persistence of this compound is concerning due to its potential bioaccumulation in aquatic organisms. Regulatory bodies have flagged such compounds for further evaluation due to their classification as substances of very high concern (SVHC) under REACH regulations .
Q & A
(Basic) What regulatory frameworks classify 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol as an endocrine disruptor, and how should compliance be integrated into experimental design?
Methodological Answer:
The compound is listed under EU REACH regulations (Environmental Candidate List) and France’s AGEC Law (Annex XIV) as a surface-active agent and endocrine disruptor due to structural similarities to nonylphenol ethoxylates . Researchers must:
- Screen analogs : Use LC-Q-Orbitrap-MS to differentiate between homologs (e.g., nonylphenol vs. octylphenol derivatives) to avoid cross-regulatory violations .
- Concentration limits : Adhere to thresholds (e.g., 0.01% in surface-active agents) by incorporating spiked controls in environmental samples .
(Basic) What analytical techniques are validated for detecting and quantifying this compound in complex matrices like soil or biological tissues?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : LC-Q-Orbitrap-MS provides accurate mass-to-charge ratios (e.g., m/z 569.3 for [M+H]+) and fragmentation patterns to distinguish it from co-eluting surfactants .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges optimizes recovery rates (~85–92%) in aqueous matrices .
- Validation : Include internal standards (e.g., deuterated analogs) to correct matrix effects in plant protection product residues .
(Advanced) How can researchers model the environmental fate and degradation kinetics of this compound under varying redox conditions?
Methodological Answer:
- QSAR models : Predict biodegradation half-lives using octanol-water partition coefficients (Log Kow ≈ 4.2) and PEG chain length correlations .
- Isotope labeling : Synthesize ¹³C-labeled derivatives (e.g., ¹³C at the octylphenol moiety) to track aerobic vs. anaerobic degradation pathways via stable isotope probing (SIP) .
- Microcosm studies : Simulate estuarine environments with controlled pH (6–8) and salinity gradients to quantify metabolite formation (e.g., 4-octylphenol) .
(Advanced) What methodologies elucidate the compound’s interaction with estrogen receptors (ERs) at the molecular level?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize ER-α on sensor chips to measure binding kinetics (kon and koff) at varying PEGylation degrees .
- Molecular dynamics (MD) simulations : Model the ethoxylate chain’s flexibility to assess steric hindrance effects on ER ligand-binding domain (LBD) interactions .
- Competitive assays : Use ¹⁷β-estradiol as a reference ligand in reporter gene assays (e.g., ER-CALUX) to quantify IC50 values .
(Basic) What synthetic routes and purification strategies are recommended for preparing high-purity this compound?
Methodological Answer:
- PEGylation : React 4-octylphenol with hexaethylene glycol ditosylate under alkaline conditions (K2CO3, DMF, 80°C) .
- Purification : Use flash chromatography (silica gel, CH2Cl2:MeOH 9:1) followed by size-exclusion chromatography (SEC) to remove oligomeric byproducts .
- Purity validation : Confirm >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
(Advanced) How can discrepancies between in vitro endocrine disruption assays and in vivo toxicity data be resolved?
Methodological Answer:
- Dose-response reconciliation : Conduct physiologically based pharmacokinetic (PBPK) modeling to account for bioaccumulation in adipose tissue .
- Metabolite profiling : Use HRMS to identify oxidized metabolites (e.g., ethoxylate chain cleavage products) that may exhibit higher potency in vivo .
- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from zebrafish embryos to map pathways affected by subchronic exposure .
(Advanced) What strategies optimize the compound’s use as a surfactant in drug delivery systems while minimizing endocrine disruption risks?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify PEG chain length (e.g., 6 vs. 9 ethylene oxide units) to balance critical micelle concentration (CMC) and ER binding .
- Coatings : Functionalize with zwitterionic groups (e.g., carboxybetaine) to reduce nonspecific protein adsorption and cellular uptake .
- In silico screening : Apply molecular docking to prioritize analogs with lower ER-α binding energy (ΔG < −7 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
